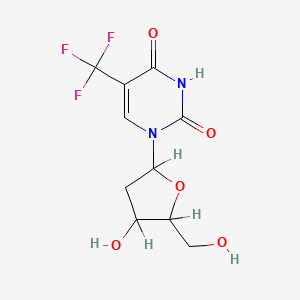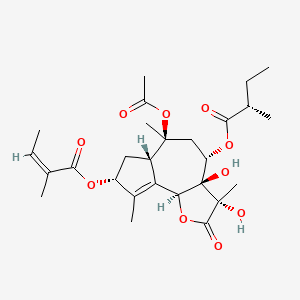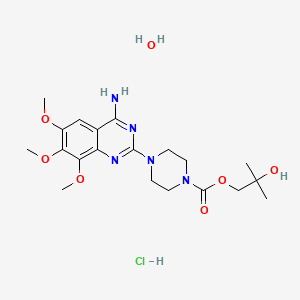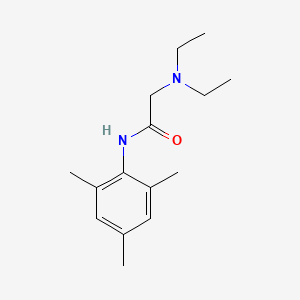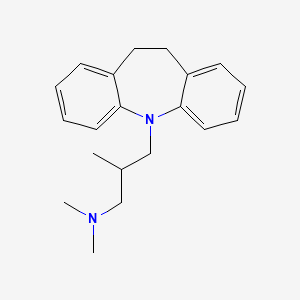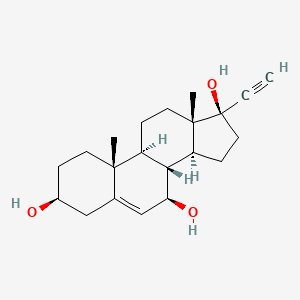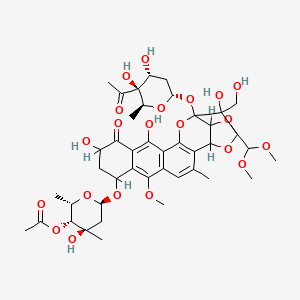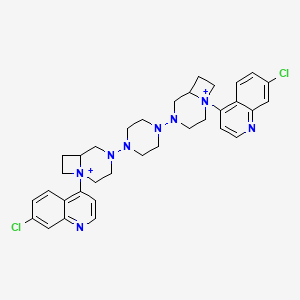
Xaliproden
Overview
Description
Preparation Methods
The synthesis of Xaliproden involves several steps, starting with the formation of the tetrahydropyridine ring. The key intermediate is 1,2,3,6-tetrahydropyridine, which is substituted on the nitrogen by a 2-(2-naphthyl)ethyl group and at position 4 by a 3-(trifluoromethyl)phenyl group . The industrial production methods for this compound are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Xaliproden undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of 5-hydroxytryptamine 1A receptor agonists.
Medicine: It has been investigated for treating neurodegenerative diseases like amyotrophic lateral sclerosis and Alzheimer’s disease.
Industry: This compound’s neuroprotective properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
Xaliproden exerts its effects by acting as a 5-hydroxytryptamine 1A receptor agonist. It mimics the effects of neurotrophins or stimulates their synthesis, leading to neuronal cell differentiation and proliferation while inhibiting neuronal cell death . The neuroprotective effect involves the activation of mitogen-activated protein kinase pathways via stimulation of the 5-hydroxytryptamine 1A receptor .
Comparison with Similar Compounds
Xaliproden is unique compared to other 5-hydroxytryptamine 1A receptor agonists due to its specific neurotrophic and neuroprotective properties. Similar compounds include:
Buspirone: Another 5-hydroxytryptamine 1A receptor agonist used primarily as an anxiolytic.
Tandospirone: A 5-hydroxytryptamine 1A receptor agonist with anxiolytic and antidepressant properties.
Gepirone: A 5-hydroxytryptamine 1A receptor agonist investigated for its antidepressant effects.
This compound’s uniqueness lies in its potential neuroprotective effects, which are not as pronounced in the other similar compounds.
Properties
| Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. | |
| 135354-02-8 | |
Molecular Formula |
C24H22F3N |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2 |
InChI Key |
WJJYZXPHLSLMGE-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |
Appearance |
Solid powder |
| 135354-02-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride 1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride SR 57746A SR-57746A SR57746A xaliproden xaliproden hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
